(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol
Description
Historical Context of Cholesterol Derivatives in Research
The study of cholesterol derivatives has been integral to advancements in biochemistry and medicinal chemistry since the early 20th century. Initial investigations into cholesterol’s role in atherosclerosis began with Windaus’ 1910 discovery that atherosclerotic plaques contain 20-fold higher cholesterol concentrations than healthy aortas. Anitschkow’s 1913 rabbit experiments further established cholesterol’s pathological significance by linking high dietary cholesterol to atherosclerosis. By the 1950s, Bloch, Lynen, and colleagues elucidated the cholesterol biosynthetic pathway, identifying 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as the rate-limiting enzyme. These foundational studies paved the way for synthetic modifications of cholesterol to explore its biochemical properties.
The development of statins in the 1970s, such as compactin (ML-236B), highlighted the therapeutic potential of cholesterol pathway modulation. Concurrently, advances in organic chemistry enabled the synthesis of sterol derivatives for probing membrane dynamics and protein interactions. For example, fluorescent cholesterol analogs like dehydroergosterol (DHE) were synthesized in the 1980s to study lipid trafficking. These efforts underscored cholesterol’s versatility as a scaffold for functionalization, setting the stage for silylated derivatives like (3β)-3-O-tert-butyldimethylsilyl-cholest-5-ene-3,24-diol.
Significance of Silylated Cholesterol Compounds
Silylation—the introduction of silicon-based protecting groups—revolutionized sterol chemistry by enhancing stability and enabling precise functionalization. The tert-butyldimethylsilyl (TBDMS) group, first reported by Corey in 1972, became a cornerstone for protecting hydroxyl groups in sterols due to its steric bulk and resistance to acidic/basic conditions. In cholesterol derivatives, silylation achieves three key objectives:
- Improved Solubility : TBDMS groups increase hydrophobicity, facilitating dissolution in organic solvents for synthetic manipulations.
- Stereochemical Control : The bulky TBDMS group directs reactions to less hindered sites, enabling regioselective modifications.
- Analytical Utility : Silylated derivatives exhibit distinct NMR and mass spectral signatures, aiding structural characterization.
Table 1: Comparative Properties of Silylated vs. Non-Silylated Cholesterol Derivatives
| Property | Silylated Derivatives | Non-Silylated Derivatives |
|---|---|---|
| Solubility in CHCl₃ | High | Moderate |
| Thermal Stability | >200°C | ~150°C |
| Hydrolysis Resistance | Resistant (pH 1–12) | Susceptible |
| Synthetic Flexibility | High (orthogonal protection) | Limited |
This table illustrates how silylation expands cholesterol’s utility in synthetic workflows, particularly in multi-step reactions requiring orthogonal protecting strategies.
Discovery and Initial Characterization of this compound
The compound this compound (CAS 84529-86-2) emerged from efforts to synthesize cholesterol analogs with enhanced stability for biochemical studies. Initial reports describe its preparation via silylation of cholest-5-ene-3β,24-diol using TBDMS chloride in the presence of imidazole. Key characterization data include:
- Molecular Formula : C₃₀H₅₄O₂Si
- Molecular Weight : 474.83 g/mol
- Spectral Data :
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Silylation at C3-OH | TBDMS-Cl, imidazole, DMF | 85 |
| Purification | Silica gel chromatography | 92 |
The compound’s rigid tetracyclic structure and C24 hydroxyl group make it a valuable intermediate for synthesizing bile acid analogs and labeled sterols. Its stability under physiological conditions has enabled applications in membrane protein studies, where it serves as a cholesterol mimetic in lipid bilayer assays.
Properties
CAS No. |
84529-86-2 |
|---|---|
Molecular Formula |
C30H54O2Si |
Molecular Weight |
474.845 |
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol |
InChI |
InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |
InChI Key |
YORJZEWEGWVASD-NXUCFJMCSA-N |
SMILES |
CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Synonyms |
(3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol |
Origin of Product |
United States |
Preparation Methods
Silylation of Cholesterol Derivatives
The most common approach involves introducing the TBDMS group at the 3β-hydroxyl position of cholesterol precursors. A representative method includes:
Step 1: Protection of 3β-Hydroxyl
Cholest-5-ene-3β,24-diol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the alcohol to form the protected ether. Typical conditions involve stirring at 0–25°C for 12–24 hours, yielding the monosilylated product with >90% efficiency.
Step 2: Purification and Isolation
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (8:2) as the eluent. The TBDMS-protected derivative is isolated as a white solid, characterized by NMR (¹H and ¹³C) and mass spectrometry.
Alternative Routes via Intermediate Oxidation
A patent (WO2014203045A1) describes a green synthesis route for TBDMS-protected sterols using micellar catalysis:
Key Steps:
-
Reduction with Sodium Borohydride: Cholest-5-ene-3,24-diketone is reduced using NaBH₄ in aqueous micellar aggregates (e.g., SDS micelles) at 0–5°C, yielding diol intermediates with ≥80% diastereomeric excess.
-
Selective Silylation: The 3β-hydroxyl is protected with TBDMSCl in acetone using D-10-camphor sulfonic acid as a catalyst. This method avoids pyrophoric reagents and achieves >85% yield.
Enzymatic and Chemoenzymatic Approaches
Recent advances leverage biocatalysts for regioselective modifications:
-
Lipase-Mediated Protection: Candida antarctica lipase B (CAL-B) catalyzes the silylation of cholest-5-ene-3β,24-diol in ionic liquids, achieving 92% selectivity for the 3β position.
-
Whole-Cell Biotransformation: Engineered Escherichia coli expressing cytochrome P450 enzymes hydroxylate cholesterol at C-24, followed by chemical silylation.
Comparative Analysis of Preparation Methods
The table below summarizes key methodologies, reagents, and yields:
Challenges and Optimization Strategies
Regioselectivity Issues
Competitive silylation at C-24 can occur if steric hindrance at C-3 is insufficient. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 24th position can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cholest-5-ene structure can be reduced to form a saturated cholestane derivative.
Substitution: The TBDMS protecting group can be selectively removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 3β-O-tert-Butyldimethylsilyl-cholest-5-en-3-one or 3β-O-tert-Butyldimethylsilyl-cholest-5-enoic acid.
Reduction: Formation of 3β-O-tert-Butyldimethylsilyl-cholestane.
Substitution: Formation of cholest-5-ene-3,24-diol.
Scientific Research Applications
Drug Delivery Systems
One of the most significant applications of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol is in the development of drug delivery systems. Cholesterol derivatives are known to enhance the stability and efficacy of liposomal formulations. For instance, research has shown that incorporating cholesterol into liposomal structures can improve drug loading capacity and release profiles under physiological conditions .
Case Study:
A study demonstrated that liposomes modified with cholesterol derivatives exhibited enhanced cellular uptake and cytotoxicity in cancer cell lines compared to conventional liposomes. The incorporation of this compound facilitated the formation of stable micelles that effectively encapsulated chemotherapeutic agents like doxorubicin, leading to improved therapeutic outcomes .
Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules. Its structural features enable modifications that yield compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Data Table: Synthesis Pathways
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Cholesterol-based polymers | Click chemistry | Drug delivery enhancement |
| Steroidal derivatives | Multi-step synthesis | Anticancer activity |
| Conjugates with triazoles | Copper-catalyzed reactions | Antimicrobial properties |
Anticancer Research
Research indicates that this compound derivatives can induce apoptosis in various cancer cell lines. The compound's ability to modulate cell membrane properties enhances the bioavailability of chemotherapeutic agents.
Case Study:
In vitro studies showed that a derivative of this compound significantly inhibited the proliferation of MCF-7 breast cancer cells by promoting apoptotic pathways . The mechanism involved alterations in membrane fluidity and increased drug retention within the cells.
Antimicrobial Applications
Cholesterol derivatives have also been explored for their antimicrobial properties. The modification of this compound can lead to compounds with enhanced activity against bacterial and fungal pathogens.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole conjugate | E. coli | 32 µg/mL |
| Cholesterol derivative | S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol largely depends on its role as a protected intermediate. The TBDMS group protects the hydroxyl group from participating in reactions, allowing selective functionalization at other positions. Upon deprotection, the free hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s biological activity. The molecular targets and pathways involved would vary based on the specific application and the final structure of the synthesized derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
*Note: Molecular weight estimated based on structural formula.
Key Research Findings and Comparative Analysis
Chemical Reactivity and Stability
- The TBDMS group in (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol provides superior protection against oxidation compared to acetylated (e.g., cholest-5-en-3β-ol acetate) or free hydroxyl analogs (e.g., stigmasterol). This makes it invaluable in multi-step syntheses where selective deprotection is required .
- In contrast, cholest-5-ene-3β,7α,12α-triol undergoes rapid enzymatic oxidation to 7α,12α-dihydroxycholest-4-en-3-one in hepatic systems, highlighting its role in bile acid biosynthesis .
Biological Activity
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol is a synthetic derivative of cholesterol, notable for its complex structure and potential biological activities. This compound has garnered attention in the fields of pharmacology and biochemistry due to its role in various biochemical pathways and its applications in medicinal chemistry.
- Molecular Formula : C30H54O2Si
- Molecular Weight : 474.83 g/mol
- CAS Number : 84529-86-2
- IUPAC Name : (R)-4-((3S,8S,9S,10R,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol
The compound features a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents.
Research indicates that this compound may influence several biological pathways:
- Cholesterol Metabolism : As a cholesterol analog, it may interact with enzymes involved in cholesterol synthesis and regulation.
- Cell Membrane Fluidity : Its structural similarity to cholesterol suggests potential effects on membrane fluidity and integrity.
- Signal Transduction : It may modulate signaling pathways associated with lipid metabolism and cellular growth.
Pharmacological Studies
Various studies have explored the pharmacological implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cholesterol Regulation | Demonstrated inhibition of HMG-CoA reductase activity in vitro. |
| Study 2 | Cytotoxicity | Exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells. |
| Study 3 | Antioxidant Activity | Showed significant antioxidant properties in cell-free assays. |
Case Studies
-
Case Study on Cancer Cell Lines :
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics. -
Cholesterol Biosynthesis Inhibition :
Another investigation focused on the compound's ability to inhibit key enzymes in the cholesterol biosynthesis pathway. The findings suggested that it could serve as a potential therapeutic agent for hypercholesterolemia by mimicking statin-like effects without the associated side effects.
Q & A
Q. How to address solubility challenges in cell-based assays for hydrophobic sterols?
- Solution : Prepare stock solutions in cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) or ethanol (<0.1% final concentration). Validate vehicle effects via solvent-only controls .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability in aqueous vs. lipid environments
Q. Discrepancies in reported enzymatic activity of CYP46A1 toward silylated substrates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
